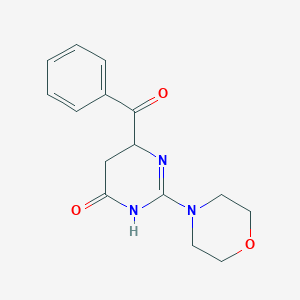
6-benzoyl-2-(4-morpholinyl)-5,6-dihydro-4(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-benzoyl-2-(4-morpholinyl)-5,6-dihydro-4(1H)-pyrimidinone, also known as BMH-21, is a small molecule that has gained attention in the scientific community for its potential use in cancer treatment. The compound was first synthesized in 2012 and has since been the subject of numerous studies investigating its mechanism of action and potential applications.
Mechanism of Action
The exact mechanism of action of 6-benzoyl-2-(4-morpholinyl)-5,6-dihydro-4(1H)-pyrimidinone is not fully understood, but it is believed to work by inhibiting the activity of a protein called RAD51, which is involved in DNA repair. By inhibiting RAD51, this compound may prevent cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. These include the induction of DNA damage, the inhibition of cell proliferation, and the activation of cell death pathways.
Advantages and Limitations for Lab Experiments
One advantage of 6-benzoyl-2-(4-morpholinyl)-5,6-dihydro-4(1H)-pyrimidinone is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro, which makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of this compound is that its effectiveness in vivo has not yet been fully established, which limits its potential use as a cancer treatment.
Future Directions
There are a number of future directions for research on 6-benzoyl-2-(4-morpholinyl)-5,6-dihydro-4(1H)-pyrimidinone. One area of interest is the development of more effective synthesis methods for the compound, which could make it more widely available for use in research. Another area of interest is the further investigation of its potential as a cancer treatment, including in vivo studies to determine its effectiveness and potential side effects. Additionally, research could be done to investigate the potential use of this compound in combination with other cancer treatments, such as radiation therapy or chemotherapy.
Synthesis Methods
6-benzoyl-2-(4-morpholinyl)-5,6-dihydro-4(1H)-pyrimidinone is synthesized by a multi-step process that involves the reaction of several different chemicals. The exact synthesis method is complex and beyond the scope of this paper, but it involves the use of various reagents and solvents to create the final compound.
Scientific Research Applications
6-benzoyl-2-(4-morpholinyl)-5,6-dihydro-4(1H)-pyrimidinone has been the subject of numerous studies investigating its potential use in cancer treatment. One study found that this compound was able to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment. Another study found that this compound was able to sensitize cancer cells to radiation therapy, which could potentially improve the effectiveness of this treatment.
properties
IUPAC Name |
4-benzoyl-2-morpholin-4-yl-4,5-dihydro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-13-10-12(14(20)11-4-2-1-3-5-11)16-15(17-13)18-6-8-21-9-7-18/h1-5,12H,6-10H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIOGFILGCKFLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(CC(=O)N2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5498242.png)
![3-[(dimethylamino)methyl]-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5498247.png)
![3-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B5498253.png)
![3-[5-(2,3-dichlorophenyl)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5498263.png)
![5-{3-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-3-oxopropyl}-3-isoxazolol](/img/structure/B5498265.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5498276.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methoxybenzamide](/img/structure/B5498281.png)
![2-(allylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5498287.png)
![3,4-dimethoxy-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5498291.png)
![3-(hexylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5498303.png)
![1-[3-(aminocarbonyl)pyridin-2-yl]-4-(4-chlorobenzyl)piperidine-4-carboxylic acid](/img/structure/B5498309.png)
![2-methyl-7-(2-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5498314.png)
![1-acetyl-N-[1-(3-methylpyridin-2-yl)propyl]piperidine-4-carboxamide](/img/structure/B5498316.png)
![2-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5498329.png)